N-cyclohexyl-1H-indazole-7-carboxamide N-cyclohexyl-1H-indazole-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12997674
InChI: InChI=1S/C14H17N3O/c18-14(16-11-6-2-1-3-7-11)12-8-4-5-10-9-15-17-13(10)12/h4-5,8-9,11H,1-3,6-7H2,(H,15,17)(H,16,18)
SMILES: C1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

N-cyclohexyl-1H-indazole-7-carboxamide

CAS No.:

Cat. No.: VC12997674

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-1H-indazole-7-carboxamide -

Specification

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name N-cyclohexyl-1H-indazole-7-carboxamide
Standard InChI InChI=1S/C14H17N3O/c18-14(16-11-6-2-1-3-7-11)12-8-4-5-10-9-15-17-13(10)12/h4-5,8-9,11H,1-3,6-7H2,(H,15,17)(H,16,18)
Standard InChI Key ABFZNPUTOYPMRA-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=CC3=C2NN=C3

Introduction

Chemical Identity and Structural Features

N-Cyclohexyl-1H-indazole-7-carboxamide (molecular formula: C₁₄H₁₇N₃O) is a derivative of 1H-indazole-7-carboxylic acid, where the carboxylic acid group is replaced by a carboxamide functionality linked to a cyclohexyl substituent. Key structural attributes include:

  • Indazole core: A bicyclic aromatic system comprising fused benzene and pyrazole rings, with the pyrazole nitrogen atoms positioned at the 1- and 2-positions .

  • Carboxamide group: Located at the 7-position of the indazole ring, this group consists of a carbonyl (-C=O) bonded to an amine (-NH-), which is further substituted with a cyclohexyl group .

  • Cyclohexyl moiety: A six-membered saturated hydrocarbon ring conferring lipophilicity and steric bulk, which may influence target binding and pharmacokinetic properties .

The compound’s molecular weight is 243.31 g/mol, and its IUPAC name is N-cyclohexyl-1H-indazole-7-carboxamide.

Synthesis and Manufacturing

Precursor Synthesis: 1H-Indazole-7-carboxylic Acid

The synthesis of N-cyclohexyl-1H-indazole-7-carboxamide typically begins with the preparation of 1H-indazole-7-carboxylic acid (C₈H₆N₂O₂), a key intermediate. A reported method involves:

  • Cyclization of methyl 2-amino-3-methylbenzoate: Reacted with acetic anhydride and isoamyl nitrite under reflux conditions to yield methyl 1H-indazole-7-carboxylate .

  • Hydrolysis: The ester intermediate is treated with lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water, followed by acidification to precipitate the carboxylic acid .

    • Yield: 45% (810 mg from 1.8 g starting material) .

    • Melting point: 218–222°C (decomposition) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight243.31 g/molCalculated
Melting pointEstimated 180–200°C (decomp.)Analogous
SolubilitySlightly soluble in DMSO, methanol
LogP (lipophilicity)~3.2 (predicted)ChemAxon
pKa3.71 (carboxylic acid precursor)

The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxamide moiety contributes to hydrogen-bonding interactions with biological targets .

Pharmacological Applications and Mechanism of Action

Cannabinoid Receptor (CB1) Agonism

Structural analogs of N-cyclohexyl-1H-indazole-7-carboxamide, such as 1-arylindazole-3-carboxamides, exhibit CB1 receptor agonism . CB1 receptors, predominantly located in the central nervous system, modulate pain perception, appetite, and neuroinflammation . Key findings from related compounds include:

  • Analgesic effects: Indazole carboxamides reduce pain responses in murine models of neuropathic pain .

  • Receptor binding: The carboxamide group forms critical hydrogen bonds with Ser383 and Lys192 residues in the CB1 binding pocket .

  • Selectivity: Substitutions at the 7-position (e.g., cyclohexyl) may enhance selectivity over CB2 receptors .

Structure-Activity Relationship (SAR) Insights

  • Indazole core: The bicyclic structure is essential for planar aromatic interactions with target proteins .

  • 7-Carboxamide substitution:

    • Cyclohexyl group: Enhances metabolic stability compared to smaller alkyl groups (e.g., methyl) .

    • Bulkier substituents: May improve target affinity but reduce solubility .

  • Positioning: The 7-substitution avoids steric clashes observed in 3-carboxamide analogs .

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